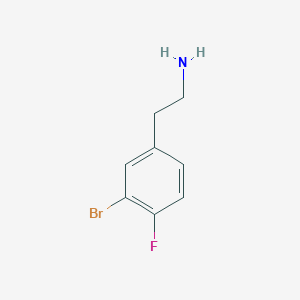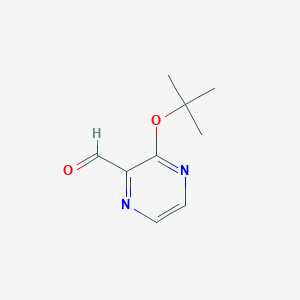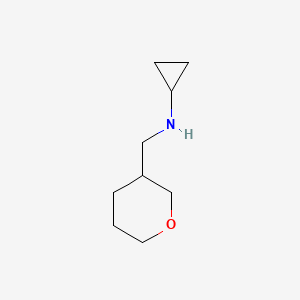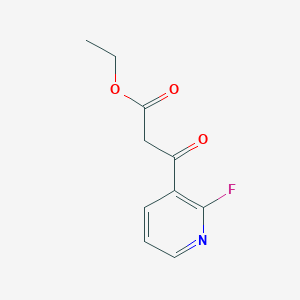![molecular formula C12H16ClN B8742723 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a benzyl group, which is further substituted with a chloromethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloromethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted pyrrolidines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted pyrrolidines.
Applications De Recherche Scientifique
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-4-chloromethylpyrrolidin-2-one
- 4-Chloromethylbenzyl alcohol
- 4-Chlorobenzyl chloride
Comparison: 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 4-chloromethylbenzyl alcohol is primarily used in organic synthesis, this compound’s pyrrolidine ring makes it more suitable for biological applications .
Propriétés
Formule moléculaire |
C12H16ClN |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
1-[[4-(chloromethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C12H16ClN/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-10H2 |
Clé InChI |
SHHLDUFMLLYCTD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CC=C(C=C2)CCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)





![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)


